N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid
Description
The compound N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid is a complex organic molecule that features a combination of phenoxy, ethoxy, and morpholinyl groups
Properties
IUPAC Name |
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O3.C2H2O4/c1-18-5-6-20(19(17-18)21(2,3)4)26-16-15-24-12-8-22-7-9-23-10-13-25-14-11-23;3-1(4)2(5)6/h5-6,17,22H,7-16H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRNTLHVCLELER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCN2CCOCC2)C(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-4-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Ethoxylation: The phenoxy intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups.
Morpholinyl Substitution: The ethoxylated intermediate is further reacted with 2-(4-morpholinyl)ethylamine to introduce the morpholinyl group.
Oxalate Formation: Finally, the amine product is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and morpholinyl groups.
Reduction: Reduction reactions may target the oxalate group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific receptors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: It may have potential therapeutic applications in treating diseases related to its mechanism of action.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may find applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid exerts its effects involves its interaction with specific molecular targets. The phenoxy and morpholinyl groups may interact with enzymes or receptors, modulating their activity. The ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Shares the phenolic structure but lacks the ethoxy and morpholinyl groups.
2,4-Di-tert-butylphenol: Similar in having tert-butyl groups but differs in the substitution pattern and lack of morpholinyl group.
2-(4-Morpholinyl)ethylamine: Contains the morpholinyl group but lacks the phenoxy and ethoxy groups.
Uniqueness
The uniqueness of N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-2-morpholin-4-ylethanamine;oxalic acid lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
